molecular formula C16H20O3 B13524386 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol

3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol

Cat. No.: B13524386
M. Wt: 260.33 g/mol
InChI Key: ZZLFPUYZWTURCD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol is a complex organic compound that features both a dioxane ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol typically involves multiple steps:

    Formation of the Dioxane Ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via Diels-Alder reactions or other cyclization methods.

    Coupling of Rings: The final step involves coupling the dioxane and cyclohexene rings through a suitable linker, often using organometallic reagents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol would depend on its specific application. In catalysis, it might act as a ligand to stabilize transition states. In biological systems, it could interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxolan-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
  • 3-(1,3-Dioxane-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol

Uniqueness

The unique combination of the dioxane and cyclohexene rings in 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol sets it apart from similar compounds

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(cyclohexen-1-yl)propan-1-ol

InChI

InChI=1S/C16H20O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h4,7,9-10,14,17H,1-3,5-6,8,11H2

InChI Key

ZZLFPUYZWTURCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(CCC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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